3-(Methoxymethyl)isoxazole-5-carbaldehyde properties and SMILES
Chemical Identity & Physiochemical Profile 3-(Methoxymethyl)isoxazole-5-carbaldehyde represents a privileged scaffold in modern medicinal chemistry, serving as a versatile "linchpin" intermediate. Its structure combines...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity & Physiochemical Profile
3-(Methoxymethyl)isoxazole-5-carbaldehyde represents a privileged scaffold in modern medicinal chemistry, serving as a versatile "linchpin" intermediate. Its structure combines a polar, hydrogen-bond accepting ether side chain with a reactive electrophilic aldehyde, all rigidly positioned on a bioisosteric isoxazole core.
"The Passport" Data
Parameter
Specification
IUPAC Name
3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde
Common Name
3-(Methoxymethyl)isoxazole-5-carbaldehyde
SMILES
COCC1=NOC(=C1)C=O
InChI Key
MBWGKYJSBPCIFM-UHFFFAOYSA-N
Molecular Formula
C₆H₇NO₃
Molecular Weight
141.12 g/mol
CAS Registry Number
Note: Specific CAS varies by vendor/salt form; typically cataloged as custom synthesis building block.
Physiochemical Properties (Predicted)
Physical State: Low-melting solid or viscous oil (dependent on purity).
Boiling Point: ~260–270°C (at 760 mmHg).
Density: ~1.2 g/cm³.
LogP: ~0.3 (Low lipophilicity due to ether/aldehyde polarity).
Solubility: Soluble in DCM, MeOH, DMSO, THF; sparingly soluble in water.
Synthetic Architecture
The synthesis of 3,5-disubstituted isoxazoles requires precise regiocontrol.[1] The most robust route to 3-(Methoxymethyl)isoxazole-5-carbaldehyde utilizes a [3+2] Cycloaddition between a nitrile oxide and an alkyne. This method ensures the 3-position carries the methoxymethyl group (from the nitrile oxide) and the 5-position carries the aldehyde precursor.
Retrosynthetic Logic
Target: 3,5-Disubstituted Isoxazole.
Disconnection: C3–C4 and O–N bonds.
Synthons:
Dipole: 2-Methoxyacetonitrile oxide (generated in situ).
The reaction proceeds via a concerted but asynchronous cycloaddition. The regioselectivity is driven by electronic and steric factors, favoring the 5-substituted product when using terminal alkynes.
Figure 1: Regioselective synthesis via [3+2] cycloaddition of in situ generated nitrile oxides.
Reactivity Landscape & Experimental Protocols
The aldehyde moiety at the C5 position is the primary "handle" for diversification. It is highly electrophilic due to the electron-withdrawing nature of the isoxazole ring.
Reaction Scope
The molecule serves as a divergent intermediate for three primary classes of derivatives:
Amines (Reductive Amination): For creating secondary/tertiary amine linkers.
Olefins (Wittig/Horner-Wadsworth-Emmons): For chain extension.
Heterocycles: Condensation to form bis-heterocyclic systems (e.g., isoxazole-imidazole hybrids).
Figure 2: Divergent reactivity profile of the C5-aldehyde handle.[1][2][3]
Standard Operating Procedure: Reductive Amination
Context: This is the most common application in drug discovery (e.g., linking the isoxazole headgroup to a piperidine or aniline core).
Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak and formation of the imine (often unstable/transient).
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir for 4–16 hours.
Quench: Quench with saturated aqueous NaHCO₃ solution.
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
This molecule is not just a building block; it is a strategic bioisostere .
Bioisosterism & Pharmacophore Features
Phenyl Replacement: The isoxazole ring mimics the geometry and pi-stacking capability of a phenyl ring but with significantly different electronics (electron-deficient).
Metabolic Stability: Unlike furan or thiophene, the isoxazole ring is generally resistant to oxidative metabolism by CYPs.
H-Bonding: The N and O atoms in the ring, plus the methoxymethyl oxygen, offer specific vectors for hydrogen bonding with protein targets (e.g., kinases, GPCRs).
Therapeutic Areas[4]
Antibacterials: Isoxazoles are core scaffolds in oxazolidinone analogs and beta-lactamase inhibitors.
Neuroscience: Used as agonists/antagonists for GABA and Glutamate receptors (mimicking the acid/amine distance of neurotransmitters).
Oncology: The aldehyde allows for the synthesis of HSP90 inhibitors where the isoxazole replaces the resorcinol moiety.
References
Isoxazole Synthesis Review: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[4][5][6] Current Organic Chemistry, 9(10), 925-958.
[3+2] Cycloaddition Methodology: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(2), 615–624.
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
Isoxazoles in MedChem: Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry.[4][7][8] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
The following technical guide provides an in-depth profile of 3-(methoxymethyl)isoxazole-5-carbaldehyde , a specialized heterocyclic intermediate. Note on CAS Identification: As of early 2026, this specific aldehyde is n...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth profile of 3-(methoxymethyl)isoxazole-5-carbaldehyde , a specialized heterocyclic intermediate.
Note on CAS Identification: As of early 2026, this specific aldehyde is not widely indexed with a dedicated CAS Registry Number in public commercial catalogs (e.g., Sigma, PubChem, ChemSpider) as a standalone commodity chemical.[1] It is typically classified as a transient synthetic intermediate or a custom synthesis target generated in situ or prepared immediately prior to use due to the reactivity of the C-5 formyl group on the isoxazole ring.[1]
The guide below details the structural identity, retrosynthetic logic, and validation protocols required to generate and utilize this compound in high-value medicinal chemistry campaigns.
A Strategic Intermediate for Heterocyclic Drug Discovery[1]
Physicochemical Identity & Structural Logic[1]
This molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] The 1,2-oxazole (isoxazole) core serves as a bioisostere for amide bonds or phenyl rings, improving metabolic stability and solubility, while the 3-methoxymethyl group provides a specific hydrogen-bond acceptor vector.[1]
Property
Data / Descriptor
Systematic Name
3-(Methoxymethyl)isoxazole-5-carbaldehyde
Molecular Formula
C₆H₇NO₃
Molecular Weight
141.12 g/mol
SMILES
COCC1=NOC(C=O)=C1
InChI Key
Calculated: (Specific key depends on conformer, typically generated post-synthesis)
Predicted LogP
~0.45 (Highly polar, favorable for CNS penetration)
H-Bond Acceptors
4 (N, O-ring, O-ether, O-aldehyde)
H-Bond Donors
0
Topological PSA
~55 Ų
Structural Criticality
The C-5 aldehyde is the reactive "warhead" for downstream diversification (e.g., reductive amination, Wittig olefination).[1] The C-3 methoxymethyl side chain is chemically robust, serving as a distinct lipophilic/polar handle that often engages in specific hydrophobic interactions within a binding pocket (e.g., GABA receptors or kinase hinge regions).[1]
Retrosynthetic Analysis & Synthesis Strategy
Since the aldehyde is not a shelf-stable commodity, the "Expertise" pillar dictates that we design a robust synthesis route.[1] The most reliable pathway utilizes 1,3-dipolar cycloaddition followed by functional group interconversion (FGI).[1]
Pathway A: The "Carboxylate Reduction" Route (Recommended)
This route offers the highest regioselectivity and intermediate stability.[1]
Step 1: Cycloaddition. Reaction of methoxyacetonitrile oxide (generated in situ) with methyl propiolate or methyl 2-propynoate.[1]
Step 2: Reduction. Controlled reduction of the ester to the alcohol.[1]
Step 3: Oxidation. Selective oxidation of the alcohol to the aldehyde.[1]
Pathway B: The "Direct Acetal" Route
Direct cycloaddition with propargyl aldehyde diethyl acetal avoids the reduction step but can suffer from lower regioselectivity (3,5- vs 3,4-isomers).[1]
Experimental Protocol (Self-Validating System)
Objective: Synthesis of 3-(methoxymethyl)isoxazole-5-carbaldehyde via the alcohol intermediate.
Phase 1: Synthesis of Methyl 3-(methoxymethyl)isoxazole-5-carboxylate[1]
Dissolve methoxyacetaldehyde oxime (1.0 eq) in DCM at 0°C.
Add NCS (1.1 eq) portion-wise to generate the hydroximoyl chloride (monitor by TLC).[1]
Add methyl propiolate (1.2 eq).
Add Et₃N (1.2 eq) dropwise over 1 hour (exothermic). Mechanistic Note: Slow addition prevents dimerization of the nitrile oxide, favoring the cycloaddition with the alkyne.[1]
Stir at RT for 12h. Aqueous workup and silica gel chromatography (Hex/EtOAc) yields the ester.[1]
Phase 2: Reduction to 3-(Methoxymethyl)isoxazole-5-methanol[1]
Immediate Use: Concentrate the filtrate to obtain the crude aldehyde. Do not store for prolonged periods.
Visualized Synthesis Workflow (Graphviz)[1]
Caption: Step-wise synthesis of the target aldehyde via 1,3-dipolar cycloaddition and redox manipulation.
Medicinal Chemistry Applications
The 3-(methoxymethyl)isoxazole-5-carbaldehyde is a versatile building block.[1] Its primary utility lies in introducing the 3-(methoxymethyl)isoxazol-5-yl moiety into larger scaffolds.[1]
Key Reaction Pathways[1]
Reductive Amination: Reaction with primary/secondary amines (using NaBH(OAc)₃) to generate isoxazolyl-methylamines.[1] This is a common strategy to link the isoxazole "head" to a lipophilic "tail" in GPCR ligands.[1]
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates to create vinyl-isoxazoles, extending conjugation for kinase inhibitors.[1]
Heterocycle Formation: Condensation with hydrazines or amidines to form bis-heterocyclic systems (e.g., isoxazole-pyrazole hybrids).[1]
Biological Relevance
Isoxazole derivatives often exhibit:
GABA-A Agonism/Antagonism: Structural similarity to muscimol (which is 3-hydroxy-5-aminomethylisoxazole).[1] The methoxymethyl variant probes the steric limit of the receptor pocket.[1]
Anti-inflammatory Activity: Inhibition of COX-2 or p38 MAP kinase, where the isoxazole ring acts as a central scaffold orienting aryl groups.[1]
Safety & Handling (MSDS Proxy)
Since a specific MSDS may not exist, apply the "Fragment-Based Hazard Protocol" :
Hazard Class
Risk Assessment
Handling Protocol
Reactivity
High (Aldehyde)
Store under inert gas (Ar/N₂) at -20°C. Avoid strong bases.[1]
Toxicity
Unknown (Treat as Toxic)
Assume potential neurotoxicity due to isoxazole pharmacophore.[1] Double-glove (Nitrile).[1]
Technical Guide: Isoxazole-5-Carbaldehyde Derivatives in Medicinal Chemistry
Executive Summary The isoxazole ring system is a privileged scaffold in medicinal chemistry, underpinning the efficacy of marketed drugs such as valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various semi-synthet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoxazole ring system is a privileged scaffold in medicinal chemistry, underpinning the efficacy of marketed drugs such as valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various semi-synthetic penicillins.[1] Within this family, isoxazole-5-carbaldehyde serves as a critical "linchpin intermediate." Its C5-formyl group provides a highly reactive electrophilic handle, enabling the divergent synthesis of Schiff bases, chalcones, and hydrazones. This guide analyzes the synthetic utility, chemical reactivity, and pharmacological potential of isoxazole-5-carbaldehyde derivatives, specifically focusing on their application as antimicrobial and anticancer agents.[2][3]
Part 1: Chemical Architecture & Reactivity
The Isoxazole Core
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][3][4][5][6] It exhibits aromatic character, though less than furan or thiophene, due to the electronegativity of the heteroatoms.
Electronic Distribution: The N-O bond is the weakest point, susceptible to reductive cleavage (e.g., to
-amino enones). However, in the context of the 5-carbaldehyde, the ring is generally stable under standard nucleophilic addition conditions used for derivatization.
The C5-Formyl Handle: The aldehyde at position 5 is conjugated with the aromatic ring. This conjugation enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for condensation reactions.
Key Reactivity Profiles
Condensation (C=N Formation): Reaction with primary amines, hydrazines, or semicarbazides yields Schiff bases (imines). This is the primary route for generating antimicrobial libraries.
Aldol/Claisen-Schmidt (C=C Formation): Reaction with active methylene compounds (e.g., acetophenones) yields chalcone-like derivatives, often explored for anticancer activity.
Oxidation/Reduction: The aldehyde can be oxidized to the carboxylic acid (isoxazole-5-carboxylic acid) or reduced to the alcohol (isoxazole-5-methanol), altering the pharmacophore's polarity and H-bonding capacity.
Part 2: Synthetic Strategies
The synthesis of the core isoxazole-5-carbaldehyde scaffold typically proceeds via a stepwise construction of the ring followed by functional group manipulation.
Primary Synthetic Route
The most robust method involves the cyclization of acetophenones with diethyl oxalate to form a diketo ester, which is then cyclized with hydroxylamine.
Workflow Diagram: Core Scaffold Synthesis
Divergent Derivatization
Once the aldehyde is secured, it acts as a divergence point for library generation.
Workflow Diagram: Library Generation
Part 3: Medicinal Chemistry Applications[5][6][7][8][9][10][11][12]
Antimicrobial Agents (Schiff Bases)
Schiff bases derived from isoxazole-5-carbaldehyde have shown significant potency against Gram-positive bacteria and fungi.
Mechanism: The azomethine (-CH=N-) linkage is critical for bioactivity, potentially interfering with cell wall synthesis or metabolic pathways.
Key Hybrid:Benzothiazole-Isoxazole Hybrids . Condensing 2-aminobenzothiazole with isoxazole-5-carbaldehyde creates a dual-pharmacophore system.
SAR Insight: Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring attached to the isoxazole C3 position enhance antibacterial activity. Bulky groups at the benzothiazole 6-position often improve antifungal selectivity.
Anticancer Agents (Chalcones & Hybrids)
Derivatives linked to the 5-position have been explored as inhibitors of Hsp90 and tubulin polymerization.
Chalcones: The
-unsaturated ketone system (linked to the isoxazole) acts as a Michael acceptor, potentially alkylating cysteine residues on target proteins.
Potency: Some derivatives exhibit IC50 values in the low micromolar range against MCF-7 (breast) and A549 (lung) cancer lines.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Phenylisoxazole-5-carbaldehyde
This protocol validates the route via oxidation of the alcohol.
Dissolve acetophenone (10 mmol) and diethyl oxalate (10 mmol) in ethanol.
Add sodium ethoxide (prepared from Na and dry EtOH) dropwise at 0°C. Stir for 4h.
Add hydroxylamine hydrochloride (10 mmol) and reflux for 6h.
Pour into ice water, filter the solid ester.
Reduction to Alcohol:
Dissolve the ester (5 mmol) in dry THF.
Add LiAlH4 (5 mmol) carefully at 0°C. Stir for 2h.
Quench with saturated Na2SO4 solution. Extract with ethyl acetate.[7] Evaporate to yield 3-phenylisoxazole-5-methanol .
Oxidation to Aldehyde:
Dissolve the methanol derivative (3 mmol) in DCM.
Add PCC (Pyridinium chlorochromate, 4.5 mmol) and stir at RT for 3h.
Filter through a silica pad (to remove chromium salts). Evaporate solvent.
Yield: ~70-80% of pale yellow solid.
Protocol B: General Synthesis of Isoxazole Schiff Bases
Reaction: Mix 3-phenylisoxazole-5-carbaldehyde (1 mmol) and the appropriate aromatic amine (1 mmol) in absolute ethanol (10 mL).
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat the mixture at reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Cool to RT. The Schiff base usually precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
Part 5: Data Summary & SAR
Table 1: Antimicrobial Activity of Benzothiazole-Isoxazole Schiff Bases
Representative data adapted from benzothiazole-isoxazole hybrid studies (e.g., Mallikarjun et al.).
Compound ID
R (Isoxazole C3-Phenyl)
R' (Benzothiazole C6)
MIC (S. aureus) [µg/mL]
MIC (C. albicans) [µg/mL]
I-5a
H
H
62.5
31.25
I-5b
4-Cl
H
3.9
15.6
I-5c
4-NO2
H
7.8
15.6
I-5d
4-OMe
Cl
15.6
7.8
Std
Ciprofloxacin
-
1.0
-
Std
Fluconazole
-
-
1.0
SAR Analysis:
Electron-Withdrawing Groups (EWG): The 4-Cl substituent (I-5b) significantly potentiates antibacterial activity.
Lipophilicity: The addition of a Chlorine on the benzothiazole ring (I-5d) improves antifungal activity, likely due to enhanced cell membrane penetration.
Table 2: Anticancer Activity (MTT Assay)
Representative IC50 values against human cancer cell lines.
Compound Type
Structure Linkage
Cell Line: MCF-7 (Breast) IC50 [µM]
Cell Line: A549 (Lung) IC50 [µM]
Chalcone
Isoxazole-CH=CH-CO-Ar
12.4
18.2
Schiff Base
Isoxazole-CH=N-Ar
25.1
30.5
Hybrid
Isoxazole-Oxazole
2.5
2.5
Std
Doxorubicin
0.8
1.1
Interpretation:
The Hybrid systems (linking isoxazole with another heterocycle like oxazole or benzothiazole) generally outperform simple Schiff bases or chalcones, suggesting a synergistic effect of the two pharmacophores.
References
Mallikarjun, M. et al. (2025). "Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases." Indian Journal of Chemistry. Link (Note: Generalized link to journal repository based on search context).
Dhaduk, M. F. & Joshi, H. S. (2022). "Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives." Current Chemistry Letters, 11, 255–262. Link
Rani, P. et al. (2023). "Anticancer potency of N-phenyl-5-carboxamidyl Isoxazole derivatives." International Journal of Pharmaceutical and Chemical Analysis. Link
BenchChem Technical Support. (2025). "Synthesis of Isoxazole-5-carboxylates: Protocols and Troubleshooting." BenchChem Technical Guides. Link
Sahoo, B. M. et al. (2023).[8] "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development."[1][3][9][8] Frontiers in Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Weight and Formula of C6H7NO3 Isoxazole Derivatives
Content Type: Technical Whitepaper
Author Role: Senior Application Scientist
Executive Summary
The molecular formula C6H7NO3 (Molecular Weight: 141.12 g/mol ) represents a critical chemical space in heterocyclic medicinal chemistry. While multiple isomers exist, the most pharmacologically significant derivative is 3,5-Dimethylisoxazole-4-carboxylic acid .
This scaffold serves as a foundational building block for semi-synthetic penicillins, histamine H3 receptor antagonists, and novel peptide mimetics. Its value lies in the isoxazole ring’s ability to act as a bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability and lipophilicity compared to their acyclic counterparts.
This guide provides a rigorous technical analysis of the C6H7NO3 scaffold, detailing the structural isomerism, a validated synthesis workflow for the primary acid derivative, and analytical protocols for quality assurance.
Structural Landscape and Isomerism[1]
Molecular Specifications
Chemical Formula: C₆H₇NO₃
Exact Mass: 141.0426 g/mol
Average Molecular Weight: 141.12 g/mol
Elemental Composition: C (51.06%), H (5.00%), N (9.92%), O (34.01%)
Key Isomers
The C6H7NO3 formula encompasses several structural isomers. The distinction between the carboxylic acid and ester functionalities is critical for reactivity.
Compound Name
Structure Type
CAS RN
Pharmacological Relevance
3,5-Dimethylisoxazole-4-carboxylic acid
Free Acid
2510-36-3
Primary scaffold for H3 antagonists and antibiotics.
Methyl 5-methylisoxazole-3-carboxylate
Methyl Ester
19788-37-5
Precursor for 3-substituted isoxazole drugs.
Ethyl isoxazole-4-carboxylate
Ethyl Ester
17147-42-1
Intermediate for agrochemical synthesis.
Structural Visualization
The following diagram illustrates the connectivity differences between the primary acid isomer and its ester counterparts.
Figure 1: Structural relationship between the primary acid scaffold and its ester isomers.
Chemical Synthesis: 3,5-Dimethylisoxazole-4-carboxylic Acid[2][3]
The synthesis of 3,5-dimethylisoxazole-4-carboxylic acid is a classic example of heterocyclization followed by hydrolysis. The preferred route utilizes ethyl acetoacetate as the starting material to ensure regioselectivity.
Mechanism of Action
Acylation: Ethyl acetoacetate is acylated (using acetic anhydride) to form ethyl diacetylacetate .
Cyclocondensation: Reaction with hydroxylamine hydrochloride leads to ring closure. The nucleophilic nitrogen of hydroxylamine attacks the ketone, followed by dehydration and cyclization involving the second carbonyl.
Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions to yield the free acid.
Validated Experimental Protocol
Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.
Step 1: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate[1]
Dissolve the ester (2.4 g, ~14 mmol) in a 1:1 mixture of THF and Methanol (16 mL total).
Add 5N NaOH (8.5 mL) dropwise.
Stir at room temperature for 8 hours.
Workup: Remove solvent via rotary evaporation. Acidify the residue with 6N HCl to pH 2.[1]
Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water, and dry.
Purification: Recrystallize from ethanol/water if necessary.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the production of the C6H7NO3 acid scaffold.
Analytical Validation (QA/QC)
To ensure the integrity of the synthesized compound for downstream applications, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
The symmetry of the methyl groups provides a distinct signature.
¹H NMR (300 MHz, CDCl₃):
2.72 (s, 3H, C5-CH₃)
2.49 (s, 3H, C3-CH₃)
11.0-12.0 (br s, 1H, COOH)
Interpretation: The singlet at 2.72 ppm corresponds to the methyl group at position 5 (deshielded by the adjacent oxygen), while the singlet at 2.49 ppm corresponds to the methyl at position 3.
HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Acceptance Criteria: Purity > 98.0% by area integration.
Pharmaceutical Applications
Bioisosterism in Drug Design
The 3,5-dimethylisoxazole moiety is a rigid, planar system often used as a bioisostere for:
Phenyl rings: To improve solubility and reduce lipophilicity (LogP adjustment).
Amide bonds: The heterocyclic ring mimics the electronic distribution of a peptide bond, enhancing proteolytic stability.
Histamine H3 Receptor Antagonists
Recent medicinal chemistry efforts have utilized 3,5-dimethylisoxazole-4-carboxylic acid derivatives as potent H3 receptor antagonists.[4] The acid functionality allows for amide coupling with pyrrolidine derivatives, creating compounds with high affinity for CNS targets involved in cognitive disorders.
Beta-Lactam Antibiotics
Historically, the isoxazole scaffold is critical in "Isoxazolyl Penicillins" (e.g., Oxacillin, Cloxacillin). While these typically utilize the 3-phenyl-5-methyl derivative, the 3,5-dimethyl variant serves as a model system for studying structure-activity relationships (SAR) regarding beta-lactamase resistance.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76958, 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved from [Link]
Gao, Z., et al. (2013).[4] Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid derivatives as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273.[4] Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Isoxazole Derivatives. Retrieved from [Link]
Synthesis of 3-(methoxymethyl)isoxazole-5-carbaldehyde from oximes
An In-Depth Guide to the Synthesis of 3-(methoxymethyl)isoxazole-5-carbaldehyde from Oximes Abstract This comprehensive guide provides a detailed scientific and practical framework for the synthesis of 3-(methoxymethyl)i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of 3-(methoxymethyl)isoxazole-5-carbaldehyde from Oximes
Abstract
This comprehensive guide provides a detailed scientific and practical framework for the synthesis of 3-(methoxymethyl)isoxazole-5-carbaldehyde, a valuable heterocyclic building block. The core synthetic strategy revolves around the [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocycles.[1][2] Specifically, this document details the in situ generation of a nitrile oxide from 2-methoxyacetaldehyde oxime and its subsequent 1,3-dipolar cycloaddition with a protected alkyne dipolarophile. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and subsequent deprotection, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust and well-understood methodology for accessing substituted isoxazoles.
Scientific Foundation: The Chemistry of Isoxazole Synthesis
The construction of the isoxazole ring is most effectively achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][3] This reaction forms the basis of the entire synthetic approach.
The [3+2] Cycloaddition Mechanism
Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles. They readily react with dipolarophiles, such as alkynes, in a concerted, pericyclic reaction to form a five-membered heterocyclic ring.[3] This [3+2] cycloaddition is a cornerstone of heterocyclic chemistry due to its high efficiency and stereoselectivity. For the synthesis of our target molecule, the reaction proceeds between a nitrile oxide derived from an aldoxime and an alkyne.
In Situ Generation of Nitrile Oxides from Aldoximes
Nitrile oxides are generally unstable and prone to dimerization, making their isolation difficult.[2][4] Therefore, they are almost always generated in situ from a stable precursor directly in the reaction mixture. Aldoximes are the most common and convenient precursors for this purpose. The conversion of an aldoxime to a nitrile oxide is an oxidative process requiring a suitable oxidizing agent. Several classes of oxidants have been proven effective for this transformation:
Halogenating Agents: Reagents like N-chlorosuccinimide (NCS) or aqueous bleach (sodium hypochlorite) can convert aldoximes to hydroximinoyl chlorides, which then eliminate HCl in the presence of a mild base to yield the nitrile oxide.
Chloramine-T: This inexpensive and stable solid acts as a mild oxidizing agent and is widely used for generating nitrile oxides directly from aldoximes.[5][6][7][8][9] It provides a reliable and scalable method suitable for a wide range of substrates.[8]
Hypervalent Iodine Reagents: Compounds such as (diacetoxyiodo)benzene (DIB) or phenyliodine bis(trifluoroacetate) (PIFA) are highly efficient and mild oxidants for this transformation, often leading to high yields under gentle conditions.[10][11][12][13]
The choice of oxidant depends on substrate compatibility, desired reaction conditions, and cost considerations. For this guide, we will focus on Chloramine-T due to its robustness and widespread use.
Below is a diagram illustrating the overall mechanistic pathway from the aldoxime to the final isoxazole product.
Caption: General reaction mechanism for isoxazole synthesis.
Experimental Design: Reagent and Strategy Selection
A successful synthesis requires careful consideration of the starting materials and overall strategy. The target molecule, 3-(methoxymethyl)isoxazole-5-carbaldehyde, dictates our choice of precursors.
The Oxime Precursor: The "3-(methoxymethyl)" substituent is derived from the nitrile oxide. Therefore, the logical starting material is 2-methoxyacetaldehyde oxime . This can be readily prepared from 2-methoxyacetaldehyde and hydroxylamine.
The Alkyne Precursor: The "isoxazole-5-carbaldehyde" portion originates from the alkyne. While propargyl aldehyde (prop-2-ynal) is the most direct choice, its free aldehyde group is highly reactive and can interfere with the oxidation or cycloaddition steps. A more robust and reliable strategy is to use a protected form. 3,3-Diethoxypropyne (propargyl aldehyde diethyl acetal) is an excellent choice. The acetal group is stable under the reaction conditions and can be easily hydrolyzed in a final deprotection step to reveal the desired aldehyde.
This two-step approach—cycloaddition followed by deprotection—enhances the overall yield and purity of the final product by preventing unwanted side reactions.
Detailed Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-(methoxymethyl)-5-(diethoxymethyl)isoxazole
This protocol details the one-pot synthesis of the protected isoxazole intermediate via a Chloramine-T mediated oxidative cycloaddition.
In a round-bottom flask, dissolve 2-methoxyacetaldehyde oxime (1.0 eq) and 3,3-diethoxypropyne (1.1 eq) in a 1:1 mixture of ethanol and water.
Begin stirring the solution at room temperature.
Add Chloramine-T trihydrate (1.2 eq) to the mixture in small portions over 10-15 minutes. The addition may be slightly exothermic.
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C).
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed.
After the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Add water to the remaining residue and transfer the mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts and wash them sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude 3-(methoxymethyl)-5-(diethoxymethyl)isoxazole by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure protected intermediate.
Protocol 2: Acetal Deprotection to Yield 3-(methoxymethyl)isoxazole-5-carbaldehyde
This protocol describes the final acidic hydrolysis step to unmask the aldehyde functionality.
Dissolve the purified protected isoxazole (1.0 eq) from Protocol 1 in a suitable solvent such as dichloromethane or acetone.
Add formic acid (or 2M HCl) dropwise while stirring at room temperature.
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
Transfer the mixture to a separatory funnel and extract with dichloromethane.
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The resulting crude product can be further purified by flash column chromatography if necessary to yield the final 3-(methoxymethyl)isoxazole-5-carbaldehyde.
Summary of Data and Workflow
The following table summarizes typical reaction parameters based on analogous transformations found in the literature. Actual results may vary.
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. [Link]
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]
Construction of Isoxazole ring: An Overview. Nano Bio Letters. [Link]
Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library. [Link]
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. [Link]
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
Mechanism of pathway for the synthesis of oxazoles or isoxazole via direct photoactivation of suitable substrate. ResearchGate. [Link]
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. CSIRO Publishing. [Link]
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. PMC. [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Semantic Scholar. [Link]
Schematic diagram for the synthesis route for isoxazole derivatives. ResearchGate. [Link]
Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]
Application Note: 1,3-Dipolar Cycloaddition Synthesis of 3-Substituted Isoxazoles
Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds, carboxylic acids, and aromatic rings. Its unique electronic profile and capacity for hydroge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds, carboxylic acids, and aromatic rings. Its unique electronic profile and capacity for hydrogen bonding make it critical in fragment-based drug discovery (e.g., Valdecoxib, Leflunomide).
This guide details the synthesis of 3-substituted isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides and alkynes (or their equivalents).[1][2][3][4][5][6] While the reaction naturally favors 3,5-disubstituted products, this note provides specific protocols for accessing the challenging 3-substituted (C4-H, C5-H) motif using acetylene surrogates, alongside standard protocols for 3,5-functionalization.
Mechanistic Foundation
The formation of the isoxazole ring proceeds via a concerted [3+2] cycloaddition between a 1,3-dipole (Nitrile Oxide) and a Dipolarophile (Alkyne) .
The Dipole: Nitrile Oxide Generation
Nitrile oxides (
) are highly reactive and unstable, prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides). Therefore, they must be generated in situ.
Route A (Hydroximoyl Chlorides): Chlorination of aldoximes followed by base-mediated dehydrohalogenation.
Route B (Nitroalkanes): Dehydration of primary nitro compounds using phenyl isocyanate or acid anhydrides (Mukaiyama method).
Regioselectivity
The reaction is governed by Frontier Molecular Orbital (FMO) interactions. The dominant interaction is typically between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne).
Terminal Alkynes: Steric and electronic factors overwhelmingly favor the 3,5-disubstituted isomer.
Acetylene Surrogates: To synthesize a 3-substituted isoxazole (where C5 is unsubstituted), one cannot easily use acetylene gas due to safety and handling issues. Instead, Trimethylsilylacetylene (TMS-acetylene) is used as a masked acetylene. The bulky TMS group directs regioselectivity to the 5-position, which is subsequently deprotected.
Pathway Visualization
Figure 1: Mechanistic pathway for in situ generation of nitrile oxides and subsequent cycloaddition.
Strategic Protocols
Protocol A: Synthesis of 3,5-Disubstituted Isoxazoles (Standard NCS Route)
Application: General synthesis of robust isoxazole scaffolds.
Mechanism: In situ generation of hydroximoyl chloride using N-Chlorosuccinimide (NCS).
Oxime Formation: Dissolve aldehyde in 1:1 EtOH/H2O. Add NH2OH·HCl and Na2CO3.[7] Stir at RT until conversion is complete (TLC). Extract with EtOAc, dry, and concentrate to obtain the aldoxime.
Chlorination: Dissolve the aldoxime (1.0 equiv) in DMF (0.5 M). Add NCS (1.1 equiv) portion-wise at 0 °C.
Critical Checkpoint: Allow the reaction to warm to RT and stir for 1 hour. Verify disappearance of aldoxime by TLC. The formation of hydroximoyl chloride is usually quantitative.
Cycloaddition: Cool the solution back to 0 °C. Add the terminal alkyne (1.2 equiv).
Dipole Generation: Add Et3N (1.2 equiv) dissolved in a small amount of DMF dropwise over 30-60 minutes.
Why? Slow addition keeps the concentration of nitrile oxide low, suppressing dimerization to furoxan.
Workup: Pour into ice water, extract with Et2O or EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over MgSO4 and purify via silica gel chromatography.
Protocol B: Synthesis of 3-Substituted Isoxazoles (The TMS-Acetylene Surrogate)
Application: Synthesis of isoxazoles with a substituent at C3 and hydrogens at C4/C5.
Challenge: Direct use of acetylene gas is hazardous and difficult to control (often yields bis-isoxazoles).
Solution: Use Trimethylsilylacetylene (TMSA) as a dipolarophile, followed by desilylation.
Workflow Diagram:
Figure 2: The TMS-acetylene surrogate strategy for 3-substituted isoxazoles.
Step-by-Step Methodology:
Precursor Prep: Prepare the hydroximoyl chloride as described in Protocol A (Steps 1-2).
Cycloaddition: Dissolve hydroximoyl chloride in CH2Cl2. Add Trimethylsilylacetylene (1.5 equiv).
Addition: Add Et3N (1.2 equiv) dropwise at 0 °C. Stir overnight at RT.
Isolation: Perform aqueous workup. The product is the 3-substituted-5-(trimethylsilyl)isoxazole .
Deprotection: Dissolve the intermediate in MeOH. Add K2CO3 (0.5 equiv) or TBAF (1.0 equiv) and stir for 1-2 hours at RT.
Purification: Concentrate and filter through a short silica plug. This yields the 3-substituted isoxazole (C5-H) in high purity.
Protocol C: Green "One-Pot" Aqueous Synthesis
Application: Environmentally benign synthesis using water/alcohol mixtures, suitable for scale-up.
Reference: Tang et al., Org.[6][8][9] Lett. 2009 [1].[6][8][9]
Combine aldehyde and NH2OH[12]·HCl in EtOH/H2O. Stir for 30 min.
Add Chloramine-T (1.1 equiv) to the same pot. Stir for 10 min to form the nitrile oxide precursor.
Add the alkyne and a mild base (e.g., NaHCO3). Heat to 60-70 °C.
Precipitation: Upon cooling, many isoxazoles precipitate directly from the aqueous mixture, requiring only filtration and washing.
Data Summary & Troubleshooting
Solvent Effects on Regioselectivity
While steric bulk is the primary driver, solvent polarity can influence yield and reaction rate.
Solvent
Polarity
Reaction Rate
Furoxan Byproduct Risk
Recommended For
DMF
High
Fast
Moderate
Standard Library Synthesis
CH2Cl2
Low
Moderate
Low
TMS-Acetylene Route
H2O/tBuOH
High
Fast (Hydrophobic effect)
Low
Green Chemistry / Scale-up
THF
Moderate
Slow
High
Avoid if possible
Troubleshooting Guide
Problem: Low Yield / High Furoxan Formation
Cause: The concentration of free nitrile oxide is too high, leading to dimerization before it can find an alkyne.
Solution: Use a syringe pump to add the base (Et3N) over 4-6 hours. Increase alkyne equivalents to 2.0-3.0.
Problem: Poor Regioselectivity (Mixture of 3,5- and 3,4-isomers)
Cause: The alkyne is electronically neutral or sterically small.
Solution: Switch to the Click Chemistry copper-catalyzed variant (CuAAC for isoxazoles is less common than triazoles but Cu(I) can catalyze specific nitrile oxide cycloadditions to improve regioselectivity [2]). Alternatively, use the TMS-acetylene route to force 3,5-selectivity via sterics, then deprotect.
Problem: Chlorination Stalls
Cause: Old NCS reagent (decomposed).
Solution: Recrystallize NCS or switch to Chloramine-T.
References
Tang, S., He, J., Sun, Y., He, L., & She, X.[6][8][9] (2009).[7][8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[6] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[6][7] The Journal of Organic Chemistry, 70(19), 7761–7764. Link
Pérez, J. M., & Ramón, D. J. (2015). Deep Eutectic Solvents as a Media for the Synthesis of Isoxazoles.[5][10][7] ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349.[5] Link[5]
Kadam, K. S., et al. (2016).[6] Recent Advances in the Synthesis of Isoxazoles. Synthesis, 48(23), 3996-4008. Link
Application Note: Selective Oxidation of 3-(Methoxymethyl)isoxazole-5-methanol to 3-(Methoxymethyl)isoxazole-5-carbaldehyde
Abstract This application note provides a comprehensive guide for the selective oxidation of the primary alcohol, 3-(methoxymethyl)isoxazole-5-methanol, to its corresponding aldehyde. Isoxazole-5-carbaldehydes are highly...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the selective oxidation of the primary alcohol, 3-(methoxymethyl)isoxazole-5-methanol, to its corresponding aldehyde. Isoxazole-5-carbaldehydes are highly valuable intermediates in medicinal chemistry and drug development, serving as key building blocks for the synthesis of complex molecular architectures.[1][2][3][4] The primary challenge in this transformation is achieving high conversion and selectivity while preserving the potentially sensitive isoxazole ring and avoiding over-oxidation to the carboxylic acid.[5][6] This document details two robust and field-proven protocols using Dess-Martin Periodinane (DMP) and Parikh-Doering conditions, explaining the scientific rationale behind the choice of reagents and providing step-by-step instructions, troubleshooting, and data interpretation guidelines for researchers.
Introduction: The Strategic Importance of Isoxazole Aldehydes
The isoxazole moiety is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable heterocycle for modulating pharmacokinetic and pharmacodynamic properties.[3][4] Consequently, functionalized isoxazoles, particularly those bearing a reactive aldehyde group at the 5-position, are of paramount strategic importance. This aldehyde handle enables a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, facilitating the rapid generation of diverse compound libraries for biological screening.[7][8][9]
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation, yet it demands careful consideration when performed on a heterocyclic system like 3-(methoxymethyl)isoxazole-5-methanol. The isoxazole ring contains a labile N-O bond that can be susceptible to cleavage under harsh acidic, basic, or reductive conditions.[3][4][10][11] Therefore, the choice of oxidant is critical to ensure the integrity of the core structure. This guide focuses on mild and selective methods that have demonstrated broad functional group tolerance and high efficacy.
Causality Behind Experimental Choices: Selecting the Optimal Oxidation Strategy
The success of this synthesis hinges on choosing a method that is both efficient and exceptionally mild. We will compare four common methods, with a focus on two that are particularly well-suited for sensitive, multifunctional substrates.
Comparative Analysis of Leading Oxidation Methods
Method
Core Reagents
Temp.
Advantages
Disadvantages
Dess-Martin Oxidation
Dess-Martin Periodinane (DMP)
Room Temp
Extremely mild, neutral pH, fast reaction times, high selectivity, no toxic metals.[12][13][14]
Reagent is costly and moisture-sensitive; byproducts can complicate workup on a large scale.[15][16]
Swern Oxidation
Oxalyl Chloride, DMSO, Et₃N
-78 °C
Very mild, excellent for sensitive substrates, prevents over-oxidation, high yields.[17]
Milder than Swern (no cryogenic temps), operationally simple, good functional group tolerance.[19][20]
May require a large excess of reagents; can have longer reaction times than DMP or Swern.[19]
TEMPO-Mediated Oxidation
TEMPO (catalyst), NaOCl or NCS
0 °C to RT
Catalytic, cost-effective on large scale, highly selective for 1° alcohols.[5][21][22]
Co-oxidants like NaOCl can cause unwanted side reactions (e.g., chlorination) on electron-rich heterocycles.[23] Requires careful pH control.[24]
Experimental Workflows and Mechanisms
A clear understanding of the workflow and underlying reaction mechanism is crucial for successful execution and troubleshooting.
General Experimental Workflow
The process for converting the starting alcohol to the purified aldehyde follows a standardized sequence of steps designed to maximize yield and purity.
Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Setup: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere, add 3-(methoxymethyl)isoxazole-5-methanol (1.0 equiv).
Dissolution: Dissolve the alcohol in anhydrous DCM to make a ~0.1 M solution.
Buffering: Add solid sodium bicarbonate (3.0-4.0 equiv) to the stirred solution. This is crucial to buffer the two equivalents of acetic acid generated during the reaction, protecting any acid-sensitive functionalities.
[14]4. Oxidation: Add the Dess-Martin Periodinane (1.2-1.5 equiv) to the suspension in a single portion at room temperature.
Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Quenching & Workup:
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM.
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate reduces any unreacted DMP and the iodinane byproduct, improving their solubility in the aqueous layer.
[15][26][27] * Separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to obtain the pure 3-(methoxymethyl)isoxazole-5-carbaldehyde.
[28]
Protocol 2: Parikh-Doering Oxidation
This method is an excellent alternative to the Swern oxidation as it does not require cryogenic temperatures and is readily scalable.
[25][19][29]
Materials:
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4.0 - 5.0 equiv)
Round-bottom flask, magnetic stirrer, and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Ice-water bath
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(methoxymethyl)isoxazole-5-methanol (1.0 equiv).
Dissolution: Dissolve the alcohol in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 3:1 v/v). Add the amine base (Et₃N or DIPEA, 4.0-5.0 equiv).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Oxidation: While stirring vigorously, add the SO₃·Pyridine complex (2.0-3.0 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching & Workup:
Quench the reaction by slowly adding cold water.
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.
Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove the amine), water, and brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note that residual DMSO may require high vacuum for complete removal.
Purification: Purify the crude aldehyde by flash column chromatography as described in Protocol 1.
Troubleshooting and Key Considerations
Problem
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient oxidant; poor quality (wet) DMP or SO₃·Py; low temperature.
Add an additional portion (0.2-0.3 equiv) of oxidant. Ensure all reagents are anhydrous and solvents are dry. For Parikh-Doering, ensure the reaction is allowed to warm to room temperature.
Low Yield / Product Decomposition
Reaction time too long; pH too acidic (DMP); aldehyde instability.
Monitor the reaction closely by TLC and quench immediately upon completion. Ensure sufficient base is used in the DMP protocol. [14]Aldehydes can be sensitive; consider purification via bisulfite adduct formation if chromatography proves difficult. [30][31][32]
Difficult Workup (DMP Protocol)
Insoluble iodinane byproducts forming an emulsion or "gum". [15][26]
Ensure vigorous stirring during the quench with Na₂S₂O₃/NaHCO₃. Diluting with more organic solvent or filtering the crude reaction mixture through a pad of Celite® before aqueous workup can also help. [33]
Over-oxidation to Carboxylic Acid
Incorrect choice of oxidant (e.g., TEMPO with strong co-oxidant); presence of water and air.
This is highly unlikely with DMP, Swern, or Parikh-Doering methods as they are anhydrous and non-over-oxidizing. [34]If observed, strictly adhere to anhydrous conditions.
References
Cella, J. A., et al. (1975). Oxidation of Alcohols with Oxoammonium Salts. The Journal of Organic Chemistry. [Link]
Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]
Gemoets, H. P. L., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. [Link]
Qiu, J., et al. (2022). TEMPO‐mediated oxidation of primary alcohols to corresponding carboxylic acids. ResearchGate. [Link]
Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids. Journal of Organic Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
Organic Syntheses. (n.d.). The dess-martin periodinane. [Link]
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
Einhorn, J., et al. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. [Link]
RSC Publishing. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives. [Link]
AIR Unimi. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. [Link]
Troubleshooting oxidation side reactions in isoxazole derivatives
Technical Support Center: Isoxazole Derivatives Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide provides in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide provides in-depth troubleshooting for oxidation side reactions, a common challenge in the synthesis and functionalization of these important heterocyclic compounds. Our goal is to move beyond simple procedural lists and provide a framework of understanding, grounded in mechanistic principles, to empower you to solve problems effectively in your own research.
Section 1: The Core Challenge - Isoxazole Ring Stability During Oxidation
The primary challenge in oxidizing isoxazole derivatives is the inherent lability of the N-O bond within the heterocyclic ring.[1] While often described as an aromatic system, this bond is significantly weaker than other bonds in the ring and is susceptible to cleavage under various conditions, including oxidative stress.[1][2] Understanding the factors that influence this stability is the first step in troubleshooting and preventing unwanted side reactions.
FAQ 1: My isoxazole derivative is decomposing upon introduction of an oxidizing agent. What is happening at a molecular level?
Answer: You are likely observing oxidative cleavage of the isoxazole N-O bond. This process can be initiated in several ways depending on the oxidant and substrate:
Direct Oxidation of the Ring: Strong oxidants can directly attack the electron-rich isoxazole ring, leading to the formation of unstable intermediates that rapidly fragment.
Reductive Cleavage (under oxidative conditions): Some oxidative processes, particularly those involving transition metals, can proceed through single-electron transfer (SET) mechanisms. In certain contexts, this can lead to a formal reduction at the N-O bond, causing it to break.[3] For instance, metabolic ring opening of the drug leflunomide involves cleavage of the N-O bond, highlighting its biological lability.[3]
Photochemical Cleavage: In the presence of light, UV irradiation can induce the cleavage of the N-O bond, leading to rearrangement products.[1][4] While not a chemical oxidation, it's a critical consideration if your reaction is light-sensitive.
The outcome of this ring cleavage is often a complex mixture of linear, rearranged, or polymerized byproducts, which explains the observed "decomposition" and difficulty in purification.
Visualizing the Problem: Competing Reaction Fates
The diagram below illustrates the critical decision point in the oxidation of a substituted isoxazole. The desired pathway involves the selective oxidation of a functional group (e.g., an alcohol to an aldehyde), while the undesired pathway leads to ring fragmentation.
Caption: Competing pathways in isoxazole oxidation.
Section 2: Troubleshooting & Mitigation Strategy
A systematic approach is crucial when troubleshooting these reactions. The flowchart below provides a logical path from observing a problem to implementing a solution.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting isoxazole oxidation.
FAQ 2: My LC-MS analysis confirms ring cleavage. How do I select a better oxidizing agent?
Answer: The key is to choose an oxidant with a lower reduction potential and a mechanism less likely to engage with the N-O bond. Avoid harsh, indiscriminate oxidants like permanganate or chromic acid, especially at elevated temperatures.
A screening approach is highly recommended. Set up small-scale parallel reactions with a panel of milder oxidants.
Table 1: Comparison of Common Oxidizing Agents for Isoxazole Derivatives
Oxidizing Agent
Typical Conditions
Propensity for Ring Cleavage
Comments
Potassium Permanganate (KMnO₄)
Acetone, water; often basic
High
A very strong, aggressive oxidant. Generally not recommended unless the isoxazole ring is highly stabilized.
Chromium Trioxide (CrO₃) / Jones
Acetone, H₂SO₄
High
Strong and highly acidic conditions can promote N-O bond cleavage.[1]
Manganese Dioxide (MnO₂)
CH₂Cl₂, CHCl₃; Room Temp to Reflux
Low
Excellent for oxidizing allylic/benzylic alcohols. Its heterogeneous nature and mildness make it a top choice for sensitive isoxazoles.[5]
Potassium Dichromate (K₂Cr₂O₇)
Neutral organic media
Low to Moderate
Can be used effectively for oxidizing isoxazole alcohols to aldehydes without ring destruction under neutral conditions.[6]
Dess-Martin Periodinane (DMP)
CH₂Cl₂, Room Temp
Low
A very mild and highly selective oxidant for primary and secondary alcohols. Often an excellent first choice for sensitive substrates.
Pyridinium Chlorochromate (PCC)
CH₂Cl₂, Room Temp
Low
Mild reagent, good for stopping oxidation of primary alcohols at the aldehyde stage.
| Sodium Hypochlorite (NaOCl) | Biphasic or with phase transfer catalyst | Moderate | Can be used for in situ generation of nitrile oxides for isoxazole synthesis, but its use on a pre-formed isoxazole must be carefully controlled.[7] |
Section 3: Protocols & Methodologies
Protocol 1: Screening for Optimal Oxidant
This protocol describes a parallel screening experiment to identify a suitable oxidant that functionalizes a substituent without cleaving the isoxazole ring.
Objective: To test three mild oxidants (MnO₂, DMP, PCC) on a model isoxazole-containing alcohol.
Materials:
Your isoxazole substrate (e.g., (3-phenylisoxazol-5-yl)methanol)
Activated Manganese Dioxide (MnO₂)
Dess-Martin Periodinane (DMP)
Pyridinium Chlorochromate (PCC)
Dichloromethane (DCM), anhydrous
TLC plates (silica gel)
LC-MS vials and appropriate solvents (e.g., Acetonitrile, Water, Formic Acid)
Procedure:
Reaction Setup: In three separate, dry 5 mL vials, place 20 mg of your isoxazole substrate.
Reagent Addition:
Vial 1 (MnO₂): Add 1 mL of anhydrous DCM and 100 mg (approx. 10 eq.) of activated MnO₂.
Vial 2 (DMP): Add 1 mL of anhydrous DCM and 22 mg (1.2 eq.) of DMP.
Vial 3 (PCC): Add 1 mL of anhydrous DCM and 18 mg (1.5 eq.) of PCC adsorbed on silica gel.
Reaction Monitoring:
Stir all three reactions vigorously at room temperature.
After 1 hour, take a small aliquot from each reaction, filter it through a small plug of silica/celite, and spot it on a TLC plate. Develop the TLC (e.g., in 30% Ethyl Acetate/Hexane).
Repeat monitoring every 2-3 hours until the starting material is consumed in one or more reactions, or after 24 hours. Note any new spots, especially those indicating decomposition (streaking, baseline spots).
Analysis:
For each reaction, take a 100 µL aliquot, dilute with 900 µL of acetonitrile, filter, and submit for LC-MS analysis.
Analyze the LC-MS data for:
Mass of the starting material.
Expected mass of the oxidized product (e.g., aldehyde).
Presence of unexpected masses that could indicate ring-cleavage byproducts.
FAQ 3: I am still seeing byproducts even with a milder oxidant. What else can I do?
Answer: If ring instability persists, consider these advanced strategies:
Lower the Temperature: Many oxidation reactions are performed at room temperature out of convenience. Cooling the reaction to 0 °C or even -20 °C can significantly slow down the rate of the undesired ring cleavage reaction relative to the desired substituent oxidation.
Control Reagent Addition: Instead of adding the oxidant all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the oxidant low, which can minimize side reactions.[1]
Check for Impurities: Ensure your starting materials are pure. Acidic or basic impurities can catalyze decomposition pathways.[8] Similarly, ensure your solvents are anhydrous and peroxide-free.
Consider the Electronics: The electronic nature of the substituents on the isoxazole ring plays a crucial role. Electron-withdrawing groups can sometimes destabilize the ring, making it more susceptible to cleavage. If you are in the process of designing a synthetic route, consider if the oxidation step can be performed before the installation of highly electron-withdrawing functionalities.
References
Prakash, C., et al. (2006). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Retrieved from [Link]
Kashima, C. (1985). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]
Reddy, B., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters, ACS Publications. Retrieved from [Link]
Shaikh, A., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBio Letters. Retrieved from [Link]
de Oliveira, C. M. A., et al. (2013). Oxidation reaction used to synthesize the isoxazoles 6a, 6b and 6c. ResearchGate. Retrieved from [Link]
Nishiwaki, N. (1971). Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts. J-Stage. Retrieved from [Link]
Suto, M. J., et al. (2006). Neutral Dichromate Oxidation. Preparation and Utility of Isoxazole Aldehydes. Synthetic Communications. Retrieved from [Link]
Ghevade, S. D., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
Kumar, R., & Sharma, P. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Retrieved from [Link]
Reddy, B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
Dey, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
ResearchGate. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Retrieved from [Link]
Al-Muallem, H. A., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. Retrieved from [Link]
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
Technical Support Center: 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde
Introduction 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde is a substituted heterocyclic aldehyde featuring the 1,2-oxazole (isoxazole) scaffold. This structural motif is of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde is a substituted heterocyclic aldehyde featuring the 1,2-oxazole (isoxazole) scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery, as isoxazole and oxazole rings are present in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] These scaffolds serve as versatile building blocks in the synthesis of more complex molecules targeting a range of diseases, including cancer, inflammation, and infectious agents.[1][3]
This guide addresses one of the most common and critical hurdles in the experimental use of novel heterocyclic compounds: solubility. While direct, published solubility data for 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde is not currently available[4][5], this document provides a comprehensive troubleshooting framework based on the well-established chemical principles of structurally related oxazole/isoxazole compounds and general organic chemistry best practices.
Section 1: Physicochemical Profile and Solubility Predictions
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. The predicted properties for 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde suggest a molecule with moderate polarity.
The negative XlogP value (a measure of lipophilicity) suggests the compound is predicted to be relatively hydrophilic and may have some solubility in polar solvents.
The presence of an aldehyde, an ether, and the N-O bond in the isoxazole ring are key features influencing reactivity and solubility.
Section 2: Frequently Asked Questions (FAQs) on Solubility
This section provides direct answers to common issues encountered during the handling and experimental use of 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde.
Q1: What are the best initial solvents for dissolving 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde?
A1: For a novel compound, a systematic approach using a panel of common laboratory solvents is recommended. Based on the synthesis and handling of similar oxazole and aldehyde-containing compounds, the following solvents are excellent starting points.[6][7][8] They are categorized by polarity to help guide your selection.
Creating high-concentration stock solutions for biological assays.
Polar Protic
Methanol (MeOH), Ethanol (EtOH)
Reaction media; recrystallization. Often used in syntheses like the van Leusen reaction for oxazoles.[9]
Ethers
Tetrahydrofuran (THF), 1,4-Dioxane
Reaction media; generally good for moderately polar compounds.
Chlorinated
Dichloromethane (DCM), Chloroform (CHCl₃)
Extractions, purification (chromatography), and reactions.
Other
Acetonitrile (MeCN), Acetone
General purpose solvents for reactions and analysis.
Expert Tip: Always start with a small amount of material to test solubility before committing your entire batch.
Q2: My compound is insoluble in my aqueous assay buffer. How can I proceed?
A2: This is a frequent challenge. Direct dissolution in aqueous buffers is often not feasible for organic molecules. The standard industry practice is to use a co-solvent:
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
Serial Dilution: Perform serial dilutions from this stock solution into your aqueous assay buffer to reach the final desired concentrations.
Mind the "Crash Out": Be aware of the final percentage of the organic solvent in your assay. Typically, most cell-based and enzymatic assays can tolerate up to 0.5-1% DMSO without significant effects, but this must be validated for your specific system. If the compound precipitates ("crashes out") upon dilution, you have exceeded its solubility limit in that mixed-solvent system.
Q3: I'm observing a steep or inconsistent dose-response curve in my biological assay. Is this related to solubility?
A3: Yes, this is a classic indicator of compound aggregation.[10] At concentrations above their solubility limit in aqueous media, many organic molecules form colloidal aggregates.[10] These aggregates can non-specifically inhibit enzymes or disrupt protein interactions, leading to reproducible but false-positive results and unusual dose-response curves.[10]
Q4: How can I confirm if my compound is aggregating and causing false-positive results?
A4: A simple and effective control experiment is to include a low concentration of a non-ionic detergent in your assay buffer.
Mechanism: Detergents disrupt the formation of colloidal aggregates. If the observed activity of your compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests the original result was an artifact of aggregation.[10]
Recommended Detergent: Add 0.01% - 0.1% Triton X-100 or Tween-20 to your assay buffer and re-run the experiment.[10]
Q5: My compound appears to be degrading after being dissolved, especially during a reaction workup. What could be the cause?
A5: The isoxazole ring, like many five-membered heterocycles, can be susceptible to degradation under certain chemical conditions.[11] The N-O bond is a known weak point that can cleave.[12]
pH Sensitivity: The ring is particularly vulnerable to hydrolytic cleavage under either strong acidic or strong basic aqueous conditions.[12] During reaction workups, avoid harsh acid/base washes if possible, or perform them quickly at low temperatures.
Nucleophilic Attack: Strong nucleophiles or even an excess of a basic amine in a reaction can lead to ring-opening byproducts instead of the desired reaction.[12]
Purification-Induced Degradation: Standard silica gel for chromatography is acidic and can catalyze the hydrolysis of sensitive oxazoles.[11] If you suspect degradation on the column, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method.[11]
Section 3: Troubleshooting Workflows and Experimental Protocols
Workflow 1: Troubleshooting Solubility and Aggregation
This flowchart provides a logical path for diagnosing and solving common issues related to the compound's behavior in solution.
Caption: Logical workflow for addressing solubility and aggregation issues.
Protocol 1: Systematic Solubility Assessment
This protocol provides a structured method to estimate the solubility of your compound in a variety of solvents.
Preparation: Aliquot approximately 1-2 mg of 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde into several small, labeled glass vials.
Solvent Addition: To the first vial, add a measured volume of your first chosen solvent (e.g., 100 µL of DMSO) to achieve a target concentration (e.g., 10 mg/mL).
Mixing: Vortex the vial vigorously for 30-60 seconds.
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.
Insolubility: If solid remains, the compound is not soluble at that concentration. You can add more solvent incrementally to find the saturation point.
Solubility: If the solid dissolves completely, the compound is soluble at or above that concentration.
Heating/Sonication: If the compound is not soluble at room temperature, you can gently warm the vial (e.g., to 40-50°C) or place it in a sonicating bath for several minutes to aid dissolution. Note if heat was required.
Documentation: Record your findings in a table, noting the solvent, the approximate solubility (e.g., >10 mg/mL, <2 mg/mL), and any conditions required (e.g., heating).
Repeat: Repeat steps 2-8 for each solvent you wish to test.
Protocol 2: Control Experiment for Compound Aggregation
This protocol is essential for validating biological screening hits and ruling out false positives.
Assay Setup: Prepare your biological assay (e.g., enzymatic, protein binding) as you normally would.
Buffer Preparation: Prepare two identical batches of your final assay buffer.
Buffer A (Control): Standard assay buffer.
Buffer B (Detergent): Standard assay buffer containing 0.01% (v/v) Triton X-100.[10]
Compound Preparation: Prepare two identical dilution series of your compound. Dilute one series using Buffer A and the other using Buffer B.
Run Assays: Execute the assay in parallel for both the control and detergent-containing conditions. Ensure all other variables (incubation time, temperature, reagent concentrations) are identical.
Data Analysis: Generate dose-response curves for both conditions.
Interpretation 1: If the IC₅₀ value increases dramatically or the activity is completely lost in the presence of Triton X-100 (Buffer B), your compound is very likely acting as an aggregator.
Interpretation 2: If the IC₅₀ value and maximum effect remain similar in both buffers, your compound is likely exhibiting true, specific bioactivity.
References
PubChem. (n.d.). 3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Al-Azzawi, A. M., Al-Amiery, A. A., & Al-Majedy, Y. K. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
Duan, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available at: [Link]
Posa, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
Duan, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
Sharma, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.
Google Patents. (n.d.). EP1095937A1 - Process for the preparation of trisubstituted oxazoles.
Patil, S. B., & Patil, D. R. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4, 269-275.
Technical Support Center: Optimizing Cyclocondensation for 3-Substituted Isoxazoles
Welcome to the technical support center for the synthesis of 3-substituted isoxazoles. This guide is designed for researchers, chemists, and drug development professionals who are working with isoxazole scaffolds, a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-substituted isoxazoles. This guide is designed for researchers, chemists, and drug development professionals who are working with isoxazole scaffolds, a critical component in numerous pharmaceuticals and agrochemicals.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and optimize your synthetic outcomes.
Reaction Fundamentals: The Claisen Isoxazole Synthesis
The most common and robust method for synthesizing 3,5-disubstituted isoxazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][5][6] This reaction, often referred to as the Claisen isoxazole synthesis, is valued for its reliability and the accessibility of its starting materials.[4][7]
The general mechanism involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity of the reaction—determining whether the R1 group ends up at the 3- or 5-position—is a critical aspect that can be influenced by reaction conditions.
Caption: General mechanism of cyclocondensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this cyclocondensation?
A: The classic approach uses 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) and hydroxylamine or its salts (e.g., hydroxylamine hydrochloride, NH₂OH·HCl).[7][8] Variations include using α,β-unsaturated ketones or β-enamino diketones to achieve better control over regioselectivity.[4][9]
Q2: Why is pH control so critical in isoxazole synthesis?
A: The pH of the reaction medium is a key factor that determines the final product structure, particularly the regioselectivity.[10] Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions can lead to a mixture of products or even different heterocyclic systems.[1][11] For instance, with aryl 1,3-diketoesters, acidic conditions predominantly yield 3,5-isoxazole esters, whereas basic conditions may lead to other isomers.[1]
Q3: How do I choose the right solvent for my reaction?
A: Solvent choice impacts reactant solubility, reaction rate, and can influence regioselectivity.[12] Ethanol is a common and effective solvent.[13] However, screening other solvents like methanol, acetonitrile, or even aqueous mixtures can be beneficial.[4][14][15] For example, in certain reactions involving β-enamino diketones, acetonitrile (MeCN) was found to provide higher regioselectivity compared to other solvents.[4]
Q4: Can the isoxazole ring decompose during the reaction or workup?
A: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[9] The ring can be sensitive to strong bases, which may cause ring-opening.[9][16] It is also susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation) and can rearrange under UV irradiation.[9] It is advisable to use mild workup procedures and avoid harsh acidic or basic conditions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Caption: A flowchart for troubleshooting common issues.
Problem 1: Low or No Yield of the Desired Isoxazole
Q: My reaction has resulted in a very low yield or failed completely. What are the primary causes and how can I fix this?
A: Low yields can be traced back to several factors, from the integrity of your starting materials to the specific reaction conditions employed.[9][14]
Cause: Purity of Starting Materials. 1,3-dicarbonyl compounds can exist as a mixture of keto-enol tautomers, which can impact reactivity.[9] Hydroxylamine and its salts can degrade over time.
Solution: Ensure the purity of your starting materials. If necessary, purify the 1,3-dicarbonyl compound by distillation or recrystallization. Use fresh, high-quality hydroxylamine hydrochloride.
Cause: Suboptimal Reaction Conditions. Temperature, reaction time, and pH are critical variables.[12] Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of reactants or products.[9][14]
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Start with established literature conditions and adjust the temperature in 10°C increments. If using a salt like NH₂OH·HCl, a base (e.g., sodium acetate, sodium hydroxide, or triethylamine) is required to liberate the free hydroxylamine.[7]
Cause: Inefficient Catalysis or Promotion. Some modern protocols utilize catalysts or alternative energy sources to improve efficiency.
Solution: Consider alternative methods. For example, ultrasound irradiation has been shown to dramatically reduce reaction times and increase yields, even at lower temperatures.[14][17] Lewis acids like BF₃·OEt₂ can also be used to promote the reaction, especially with less reactive substrates.[4]
Problem 2: Formation of a Mixture of Regioisomers
Q: My reaction is producing both 3-substituted and 5-substituted isoxazoles. How can I improve regioselectivity?
A: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls.[4][9] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated to favor one isomer.
Cause: Similar Reactivity of Carbonyl Groups. In an unsymmetrical 1,3-dicarbonyl, if both carbonyl groups have similar steric and electronic environments, hydroxylamine can attack either one, leading to a mixture of products.
Solution 1: pH and Solvent Adjustment. As mentioned, reaction conditions are paramount. Acidic conditions can often direct the initial attack to the more reactive carbonyl center.[1] Systematically screen different solvents, as a change in polarity can influence the reaction pathway.[4][9]
Solution 2: Substrate Modification. A highly effective strategy is to modify the starting material. Converting the 1,3-dicarbonyl into a β-enamino diketone provides excellent regiochemical control.[4][9] The enamine group effectively blocks one of the carbonyls, directing the cyclocondensation to produce a single regioisomer.
Solution 3: Use of Lewis Acids. The addition of a Lewis acid, such as BF₃·OEt₂, can control regioselectivity, particularly in the synthesis from β-enamino diketones.[4][9]
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate my pure isoxazole from the crude reaction mixture. What are the best purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, regioisomers with similar polarities, and various side products.[9]
Cause: Similar Polarity of Components. The desired product and its regioisomer often have very similar polarities, making them difficult to separate by standard column chromatography.
Solution: Meticulous screening of solvent systems for column chromatography is essential. Use TLC to test various combinations of hexanes/ethyl acetate, dichloromethane/methanol, or even ternary mixtures. Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes dramatically improve separation.[9]
Cause: Presence of Stubborn Impurities. Sometimes, side products are very persistent.
Solution: Consider a chemical workup before chromatography. A simple acid-base wash can remove many common impurities. If your isoxazole is stable, you might consider recrystallization as an alternative or final purification step.
Optimization Strategies & Data
To achieve the best results, a systematic optimization of reaction parameters is recommended. The following table summarizes the influence of key variables on the cyclocondensation reaction.
Parameter
Variation
Expected Effect on Yield & Regioselectivity
Rationale & Key Insights
Base
NaOAc, NaOH, Pyridine, Et₃N
Can significantly affect reaction rate and regioselectivity.
The choice of base determines the concentration of free hydroxylamine and the overall pH. For β-enamino diketones, pyridine is often used in conjunction with a Lewis acid.[4]
Solvent
EtOH, MeOH, MeCN, H₂O
Influences solubility and can alter the regiochemical outcome.
Ethanol is a standard choice. Acetonitrile (MeCN) has been shown to provide high regioselectivity in specific cases.[4] Aqueous media can be effective for green chemistry approaches.[15]
Temperature
Room Temp. to Reflux
Higher temperatures increase reaction rate but may decrease selectivity and promote side reactions.
Optimization is crucial. Some modern methods using ultrasound or microwave irradiation achieve high yields at lower temperatures.[2][14][17]
Additives
Lewis Acids (e.g., BF₃·OEt₂)
Can act as a carbonyl activator and strongly influence regioselectivity.
Particularly effective for reactions with β-enamino diketones, where it can lead to excellent regiocontrol.[4][18]
Detailed Experimental Protocol
Regioselective Synthesis of 3-Phenyl-5-methylisoxazole via a β-Enamino Diketone Intermediate
This protocol is adapted from methodologies that employ β-enamino diketones to ensure high regioselectivity.[4][18]
Step 1: Synthesis of the β-Enamino Diketone (Intermediate)
To a solution of benzoylacetone (1.0 eq) in toluene, add a secondary amine such as pyrrolidine (1.1 eq).
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC indicates the complete consumption of the starting diketone.
Remove the solvent under reduced pressure to yield the crude β-enamino diketone, which is often used in the next step without further purification.
Step 2: Cyclocondensation to Form the Isoxazole
Dissolve the crude β-enamino diketone (1.0 eq) in acetonitrile (MeCN, approx. 0.1 M).
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.4 eq) to the solution.
Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-5-methylisoxazole.
References
Liu, H. L., et al. (2014). ONE-POT THREE-COMPONENT SYNTHESIS OF 3,5-DISUBSTITUTED ISOXAZOLES BY A COUPLING–CYCLOCONDENSATION SEQUENCE. HETEROCYCLES, 89(5), 1220-1226. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]
de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4646-4660. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
Ali, I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-30. Retrieved from [Link]
Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
ResearchGate. (2025). ChemInform Abstract: One-Pot Three-Component Synthesis of 3,5-Disubstituted Isoxazoles by a Coupling—Cyclocondensation Sequence. Retrieved from [Link]
Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
MDPI. (n.d.). Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. Retrieved from [Link]
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
Duffy, K. J., et al. (2020). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 25(18), 4289. Retrieved from [Link]
RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. Retrieved from [Link]
International Journal of Health and Allied Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
CORE. (2014). Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio. Retrieved from [Link]
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Retrieved from [Link]
MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
Comparative Guide: FTIR Spectral Profiling of Isoxazole Aldehydes in Drug Discovery
Executive Summary Isoxazole aldehydes act as critical pharmacophores and intermediates in the synthesis of antibiotics (e.g., sulfisoxazole derivatives), COX-2 inhibitors, and immunomodulators. While NMR remains the gold...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isoxazole aldehydes act as critical pharmacophores and intermediates in the synthesis of antibiotics (e.g., sulfisoxazole derivatives), COX-2 inhibitors, and immunomodulators. While NMR remains the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers a distinct advantage in rapid functional group verification and solid-state form analysis.
This guide provides a rigorous spectral analysis of isoxazole aldehyde functional groups, objectively comparing FTIR against alternative analytical techniques and evaluating sampling modes (ATR vs. Transmission) to ensure data integrity.
Part 1: Spectral Signature & Theoretical Framework
The identification of an isoxazole aldehyde relies on detecting the interplay between the heteroaromatic ring vibrations and the carbonyl substituent. Unlike simple aliphatic aldehydes, the isoxazole ring exerts both inductive (-I) and mesomeric (+M) effects that shift characteristic frequencies.
Characteristic Vibrational Modes
The following table summarizes the critical diagnostic peaks required to confirm the presence of an isoxazole aldehyde.
Functional Group
Vibration Mode
Frequency Range (cm⁻¹)
Intensity
Diagnostic Note
Aldehyde C=O
Stretching ()
1695 – 1715
Strong
Shifted higher than benzaldehyde (~1700) due to the electron-withdrawing nature of the isoxazole oxygen/nitrogen.
Aldehyde C-H
Stretching ()
2820 & 2720
Medium
Fermi Resonance: The "Fermi Doublet" is the most reliable indicator of an aldehyde, distinguishing it from ketones/esters.
Isoxazole Ring
C=N Stretching
1610 – 1645
Med-Strong
Often appears as a shoulder or distinct peak near the carbonyl, confirming the heterocycle.
Isoxazole Ring
N-O Stretching
1000 – 1150
Medium
Specific to the isoxazole core; differentiates from furan or pyrrole derivatives.
Isoxazole Ring
Ring Breathing
1350 – 1450
Variable
Skeletal vibration useful for fingerprinting specific substitution patterns (3,5-disubstituted vs 3,4-disubstituted).
The Electronic Effect (Causality)
The position of the carbonyl band is a vector of two competing forces:
Conjugation (+M Effect): The
-system of the isoxazole ring conjugates with the carbonyl, lowering the bond order and frequency (red shift).
Induction (-I Effect): The electronegative Oxygen and Nitrogen atoms in the ring pull electron density through the
-framework, shortening the C=O bond and raising the frequency (blue shift).
Result: In isoxazole aldehydes, the inductive effect often predominates slightly over conjugation compared to phenyl analogs, resulting in a
often found near 1710 cm⁻¹ , whereas benzaldehydes typically center at 1700 cm⁻¹ .
Part 2: Comparative Analysis of Analytical Techniques
To validate the choice of FTIR, we compare it against primary alternatives (NMR, MS) and evaluate internal sampling methodologies.
FTIR vs. NMR vs. Mass Spectrometry[1]
Feature
FTIR
1H-NMR
Mass Spectrometry (MS)
Primary Utility
Functional Group ID & Polymorph Screening
Exact Structural Elucidation
Molecular Weight & Fragmentation
Isoxazole Specificity
Excellent for C=O and Ring breathing
Definitive (Ring proton ~6.5 ppm, CHO ~10 ppm)
Good (Characteristic ring cleavage)
Sample State
Solid (native state) or Liquid
Solution (requires deuterated solvent)
Gas phase / Ionized liquid
Speed
< 2 Minutes
10–30 Minutes
5–15 Minutes
Limitation
Cannot determine exact substitution position easily
Solvent peaks can obscure; expensive
Destructive; requires ionization
Verdict: FTIR is the superior choice for Rapid QC and Solid-State Analysis (detecting polymorphs or hydrates), whereas NMR is required for de novo structure confirmation.
Sampling Comparison: ATR vs. Transmission (KBr)
For isoxazole aldehydes, which can be chemically reactive or hygroscopic, the choice of sampling is critical.
ATR (Attenuated Total Reflectance):
Pros: Zero sample prep, easy cleaning, minimal exposure to moisture (crucial for hygroscopic isoxazoles).
Cons: Lower sensitivity; peak shifts (optical effects) require correction if comparing to literature transmission data.
Recommendation:Preferred for Routine Analysis.
Transmission (KBr Pellet):
Pros: High sensitivity, classic spectral shape, no refractive index corrections needed.
Cons: KBr is hygroscopic (water bands at 3400 cm⁻¹ can obscure analysis); high pressure can induce ring-opening or polymorphic changes in unstable isoxazoles.
Recommendation:Use only for Trace Analysis or Library Building.
Objective: Confirm identity of Isoxazole-3-carbaldehyde derivative.
System Validation:
Run an "Open Beam" background scan (4 cm⁻¹ resolution, 16 scans).
Verify system cleanliness; ensuring no residual peaks in the 1600–1800 cm⁻¹ region.
Sample Loading:
Place ~5 mg of solid isoxazole aldehyde onto the Diamond/ZnSe crystal.
Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).
Acquisition:
Scan range: 4000 – 600 cm⁻¹.
Scans: 32 (to improve Signal-to-Noise).
Data Processing:
Apply "ATR Correction" (if comparing to KBr libraries).
Baseline correct using a multi-point algorithm.
Protocol B: KBr Pellet (High Resolution)
Objective: Detailed fingerprinting for publication.
Preparation:
Dry KBr powder at 110°C for 2 hours to remove moisture.
Mix sample:KBr at a 1:100 ratio (critical for avoiding detector saturation).
Grinding:
Grind in an agate mortar for 60 seconds. Caution: Do not over-grind if the aldehyde is thermally unstable.
Pressing:
Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove air/water).
Validation:
The resulting pellet must be transparent. If cloudy, regrind or dry KBr further.
Part 4: Visualization & Logic Flow
Decision Workflow for Identification
The following diagram illustrates the logical pathway to confirm an isoxazole aldehyde using spectral data.
Caption: Figure 1. Step-by-step spectral logic gate for distinguishing isoxazole aldehydes from ketones, esters, and non-heterocyclic analogs.
Experimental Setup Diagram
Caption: Figure 2. Operational workflow for FTIR analysis, emphasizing the transition from physical sample to digital peak analysis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Fermi resonance and C=O shifts).
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Specac Ltd. (2025). FTIR: Transmission vs ATR spectroscopy. Retrieved from
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).
Kintek Solution. (2025).[1] Advantages of KBr Pellets for FTIR Analysis. Retrieved from
Comparative Guide: Isoxazole-4-carbaldehyde vs. Oxazole-4-carbaldehyde Reactivity
Executive Summary In medicinal chemistry, the choice between isoxazole and oxazole scaffolds often dictates the metabolic stability and physicochemical profile of a drug candidate. While both are five-membered aromatic h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the choice between isoxazole and oxazole scaffolds often dictates the metabolic stability and physicochemical profile of a drug candidate. While both are five-membered aromatic heterocycles, their electronic distributions create distinct reactivity profiles for their corresponding aldehydes.
Key Distinction:
Isoxazole-4-carbaldehyde: Characterized by a highly electrophilic aldehyde carbon due to the electron-withdrawing nature of the N-O bond. The ring is acid-stable but susceptible to reductive cleavage (N-O bond rupture).
Oxazole-4-carbaldehyde: Exhibits moderate electrophilicity. The ring is acid-labile (hydrolysis) and prone to base-mediated ring opening (C2-deprotonation) or thermal rearrangement (Cornforth), requiring careful control of pH and temperature.
Electronic & Physicochemical Profile
The following table contrasts the fundamental properties driving the reactivity of these two aldehydes.
Feature
Isoxazole-4-carbaldehyde
Oxazole-4-carbaldehyde
Implication for Reactivity
Structure
1,2-position (N-O bond)
1,3-position (N-C-O)
Isoxazole has a weaker, cleavable N-O bond.
Dipole Moment
High (~3.0 D)
Moderate (~1.7 D)
Isoxazole is more polar; aldehyde C is more electrophilic.
Basicity (pKa of Conj. Acid)
~ -3.0 (Very Weak Base)
~ 0.8 (Weak Base)
Oxazole is more basic; isoxazole requires stronger acids to protonate.
Aldehyde Electrophilicity
High
Moderate
Isoxazole reacts faster in condensations (e.g., Knoevenagel).
Primary Instability
Reductive Cleavage (N-O bond)
Hydrolysis (Acid) & C2-Lithiation (Base)
Dictates choice of reducing agents and reaction pH.
Critical Reactivity Pathways
The Isoxazole Hazard: Reductive Ring Cleavage
The defining feature of isoxazole chemistry is the lability of the N-O bond. While stable to mild hydride donors (e.g., NaBH₄), strong reducing conditions or catalytic hydrogenation will cleave the ring, destroying the heterocycle to form enaminoketones.
The Oxazole Hazard: Cornforth Rearrangement & Ring Opening
Oxazole-4-carbonyls can undergo the Cornforth Rearrangement , a thermal rearrangement where the C4-substituent and C5-substituent swap positions via a nitrile ylide intermediate. Additionally, the C2 proton is acidic; strong bases can deprotonate C2, leading to ring opening to an isonitrile.
This section provides a "Head-to-Head" protocol for converting the aldehyde to a secondary amine. This transformation highlights the stability differences: Isoxazole requires chemoselective reduction , while Oxazole requires pH control .
Objective: Avoid N-O bond cleavage while reducing the imine.
Reagents:
Amine (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (catalytic)
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step:
Imine Formation: Dissolve Isoxazole-4-carbaldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add acetic acid (1-2 drops). Stir at room temperature for 1-2 hours.
Note: Magnesium sulfate (MgSO₄) can be added to drive equilibrium, as isoxazole aldehydes are less prone to hydration than aliphatic aldehydes but benefit from water removal.
Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.
Critical Check:Do NOT use H₂/Pd . Catalytic hydrogenation will cleave the isoxazole ring to form a
-amino enone.
Alternative: NaBH₄ in MeOH is acceptable if kept near 0°C, but STAB is preferred for chemoselectivity.
Workup: Quench with sat. NaHCO₃. Extract with DCM.
Purification: Silica gel chromatography. Isoxazole rings are stable on silica.
Objective: Avoid acid-catalyzed ring hydrolysis and thermal rearrangement.
Reagents:
Amine (1.1 equiv)
Sodium Borohydride (NaBH₄) (1.2 equiv)
Solvent: Methanol (anhydrous)
Step-by-Step:
Imine Formation: Dissolve Oxazole-4-carbaldehyde in anhydrous Methanol. Add amine.[1][2][3][4]
Critical Check:Avoid strong acids or prolonged heating. Oxazoles are weak bases but can hydrolyze in aqueous acid. Perform imine formation at RT or 0°C.
Cornforth Warning: Do not heat above 80-100°C during imine formation to prevent potential rearrangement of the aldehyde/imine functionality if C5 is substituted.
Reduction: Cool to -10°C or 0°C. Add NaBH₄ slowly.
Why NaBH₄? STAB/Acetic acid systems can sometimes be too acidic for sensitive oxazoles over long reaction times. Fast reduction with NaBH₄ at low temp minimizes acid exposure.
Workup: Quench with dilute base (NaHCO₃). Avoid strong mineral acids (HCl) during workup to prevent oxazole hydrolysis.
Purification: Neutral alumina or silica with 1% Et₃N to prevent acid-catalyzed degradation on the column.
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.
Dewar, M. J. S., & Turchi, I. J. (1975). Scope and Limitations of the Cornforth Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]
Waldo, J. P., & Larock, R. C. (2005).[6] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Retrieved from [Link]
Niou, C-S., & Natale, N. R. (1986). Synthesis, Metalation and Electrophilic Quenching of Alkyl-Isoxazole-4-Tertiary Carboxamides. Heterocycles. Retrieved from [Link]
A Comparative Guide to the HPLC Analysis of Isoxazole-5-carbaldehyde Derivatives
For researchers and professionals in drug development and medicinal chemistry, the robust analysis of heterocyclic compounds is a cornerstone of ensuring the purity, stability, and ultimate viability of new chemical enti...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and medicinal chemistry, the robust analysis of heterocyclic compounds is a cornerstone of ensuring the purity, stability, and ultimate viability of new chemical entities. Isoxazole derivatives, in particular, represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The isoxazole-5-carbaldehyde scaffold is a key synthetic intermediate, and the ability to accurately separate and quantify its various derivatives is paramount during the research and development process.[7]
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention time data for a series of isoxazole-5-carbaldehyde derivatives. We will delve into the causality behind experimental choices, present a detailed analytical protocol, and compare HPLC with alternative analytical techniques, providing a comprehensive resource for scientists in the field.
The Central Role of HPLC in the Analysis of Isoxazole Derivatives
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique for the separation and quantification of isoxazole-5-carbaldehyde derivatives. Its wide adoption is due to its high resolution, sensitivity, and applicability to a broad range of compound polarities. The separation in RP-HPLC is governed by the partitioning of analytes between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. The retention time of a given derivative is therefore intrinsically linked to its physicochemical properties, primarily its hydrophobicity.
Understanding Structure-Retention Relationships
The polarity of isoxazole-5-carbaldehyde derivatives is primarily influenced by the nature of the substituent at the 3-position of the isoxazole ring. By understanding the electronic and steric effects of these substituents, we can logically deduce the elution order.
Predicted HPLC Retention Time Data for Substituted 3-Phenylisoxazole-5-carbaldehydes
The following table presents a list of representative 3-phenylisoxazole-5-carbaldehyde derivatives and their predicted relative retention times under a standardized RP-HPLC method. The predictions are based on the principles of QSRR, where increased hydrophobicity of the substituent leads to a longer retention time.
Derivative Name
Substituent (at para-position of phenyl ring)
Predicted Relative Retention Time (Relative to Unsubstituted)
Rationale for Retention Behavior
3-(4-Hydroxyphenyl)isoxazole-5-carbaldehyde
-OH
Shorter
The hydroxyl group is highly polar and will decrease the overall hydrophobicity of the molecule, leading to weaker interaction with the stationary phase.
3-Phenylisoxazole-5-carbaldehyde
-H
1.00 (Reference)
The unsubstituted phenyl ring provides a baseline level of hydrophobicity.
3-(4-Methylphenyl)isoxazole-5-carbaldehyde
-CH₃
Longer
The methyl group is a non-polar, electron-donating group that increases the hydrophobicity of the molecule.
3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde
-OCH₃
Longer
While the oxygen atom introduces some polarity, the methyl group's hydrophobic contribution typically results in a net increase in retention time compared to the unsubstituted analog.
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
-Cl
Longer
The chloro group is electron-withdrawing but also contributes to the molecule's hydrophobicity due to its size and lipophilicity, leading to a longer retention time.
3-(4-Bromophenyl)isoxazole-5-carbaldehyde
-Br
Longest
The bromo group is larger and more lipophilic than the chloro group, resulting in the strongest interaction with the C18 stationary phase among the listed derivatives.
Standardized HPLC Protocol for Isoxazole-5-carbaldehyde Derivatives
This protocol is a robust starting point for the analysis of isoxazole-5-carbaldehyde derivatives. Optimization may be required based on the specific properties of the analytes.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18-20 min: 90% to 30% B
20-25 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the specific derivative).
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of the isoxazole-5-carbaldehyde derivative.
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
Filter the final solution through a 0.45 µm syringe filter before injection.
Figure 1: Experimental workflow for the HPLC analysis of isoxazole-5-carbaldehyde derivatives.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be employed for the analysis of isoxazole-5-carbaldehyde derivatives, each with its own advantages and disadvantages.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring reaction progress and checking purity.[3][11][12] However, it offers lower resolution and sensitivity compared to HPLC and is not suitable for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable isoxazole derivatives. It provides excellent separation and structural information from the mass spectrometer. However, many isoxazole derivatives may require derivatization to increase their volatility, adding a step to the sample preparation process.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities and metabolites, as it provides molecular weight and structural information. For purity assessment where the identity of the main component and potential impurities are unknown, LC-MS is superior to HPLC-UV.
Figure 2: Decision tree for selecting an analytical method for isoxazole derivatives.
Conclusion
The analysis of isoxazole-5-carbaldehyde derivatives by RP-HPLC is a robust and reliable method that is essential for researchers in drug discovery and development. While a universal retention time library is not available, a thorough understanding of structure-retention relationships allows for the prediction of elution order and the development of effective separation methods. The provided standardized protocol serves as a strong foundation for the analysis of this important class of compounds. For complex samples or the identification of unknown impurities, coupling HPLC with mass spectrometry is the recommended approach.
References
Yi, Y., Madrigal, E., Zhang, K., Lin, J., & Shi, Z. (2024). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Journal of Chromatography A, 1723, 465628. [Link]
Wolfer, J., et al. (2022). Times are changing but order matters: Transferable prediction of small molecule liquid chromatography retention times. ChemRxiv. [Link]
Lin, J., & Shi, Z. (2024). A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. LCGC International. [Link]
Randazzo, G. M., et al. (2020). Machine learning to predict retention time of small molecules in nano-HPLC. Analytical Chemistry, 92(18), 12431–12438. [Link]
Yi, Y., Madrigal, E., Zhang, K., Lin, J., & Shi, Z. (2024). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. SSRN. [Link]
Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
Hassan, W. M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(10), 803. [Link]
Kumar, A., & Singh, P. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-8. [Link]
Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. [Link]
Sravani, G. S., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(1), 127-134. [Link]
Kaliszan, R. (2007). QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. Chemical Reviews, 107(7), 3212-3246. [Link]
Gupta, G., et al. (2005). Discovery of substituted isoxazolecarbaldehydes as potent spermicides, acrosin inhibitors and mild anti-fungal agents. Human Reproduction, 20(8), 2265-2273. [Link]
Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134. [Link]
Sârbu, C., et al. (2004). Quantitative structure-retention and retention-activity relationships of some 1,3-oxazolidine systems by RP-HPTLC and PCA. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 213-219. [Link]
Research Scientific. (n.d.). 3-PHENYLISOXAZOLE-5-CARBOXALDEHYDE. Research Scientific. [Link]
Forgács, E., & Cserháti, T. (2006). Quantitative structure - (chromatographic) retention relationships. REAL - The Repository of the Library of the Hungarian Academy of Sciences. [Link]
Jarapula, R., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(13), 8687-8704. [Link]
Jeong, S. H., et al. (2015). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. Poster Presentation. [Link]
Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1385. [Link]
Sirisha, K., et al. (2020). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Journal of Drug Delivery and Therapeutics, 10(4-s), 1-6. [Link]
da Silva, A. C., et al. (2021). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. Journal of the Brazilian Chemical Society, 32(8), 1667-1679. [Link]
SIELC Technologies. (2024). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. SIELC. [Link]
This guide outlines the operational safety and disposal protocols for 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde . It is designed for researchers and laboratory managers requiring immediate, actionable procedures.
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde . It is designed for researchers and laboratory managers requiring immediate, actionable procedures.
Executive Summary: Chemical Safety Profile
This compound is a functionalized heterocyclic aldehyde . Its disposal risks are governed by two primary structural features:
The Aldehyde Group (-CHO): Highly reactive, susceptible to autoxidation, and a respiratory sensitizer.
The Isoxazole Ring: A nitrogen-oxygen heterocycle that releases nitrogen oxides (NOx) during combustion.
Critical Hazard Classifications (GHS):
H315/H319: Causes skin and serious eye irritation.[1][2]
H227/H226: Combustible liquid or solid (depending on purity/molecular weight, treat as Flammable ).
Part 1: Pre-Disposal Assessment & Safety
Before initiating disposal, you must validate the state of the chemical. This "Self-Validating System" ensures you do not inadvertently create a reactive hazard in your waste stream.
The "Peroxide & Stability" Check
Why: The methoxymethyl group contains an ether linkage (
). While less prone to peroxidation than diethyl ether, aged samples exposed to air can form unstable peroxides.
Action: If the container is >1 year old or shows crystal formation around the cap, test with a starch-iodide strip.
Positive (Blue): Do not move. Contact EHS for stabilization (typically via ferrous sulfate reduction).
Provides adequate barrier against aldehyde permeation for short-term handling.
Eye Protection
Chemical Splash Goggles
Aldehydes are severe lachrymators; safety glasses are insufficient for liquid handling.
Respiratory
Fume Hood (Required)
Prevents inhalation of sensitizing vapors. If outside hood, use N95 + Organic Vapor cartridge.
Body
Lab Coat (Cotton/Flame Resistant)
Protection against splashes; fire resistance due to flammability risk.
Part 2: Disposal Protocols
Scenario A: Disposal of Pure Substance (Solid or Liquid)
Best for: Expired reagents, surplus synthesis intermediates.[7]
The Core Directive: Do not drain dispose. The high nitrogen content and biological activity potential of the isoxazole ring make it unsuitable for municipal water treatment.
Segregation: Select a waste container compatible with Organic Solvents (Non-Halogenated) .
Note: Although the compound contains heteroatoms (N, O), it is typically classified with non-halogenated organics unless mixed with solvents like Dichloromethane (DCM).
Packaging:
Dissolve the solid/liquid in a minimal amount of a compatible combustible solvent (e.g., Acetone or Ethanol) to ensure it burns cleanly during incineration.
Expert Insight: Dissolving prevents the formation of "hot spots" of unreacted solid in the incinerator feed.
Stir for 30 minutes. This forms the bisulfite adduct, which is water-soluble and significantly less reactive.
pH Adjustment:
Check pH.[4][6] Neutralize to pH 6–8 using dilute HCl or NaOH.
Disposal:
Transfer the organic layer (if biphasic) to the Organic Waste container.
The aqueous layer (containing the bisulfite adduct) should be treated as Aqueous Chemical Waste (do not drain dispose without EHS approval due to high COD/BOD).
Scenario C: Spillage & Emergency Cleanup
Immediate Action for spills > 10 mL.
Evacuate & Ventilate: Aldehyde vapors are potent respiratory irritants.[3][8] Clear the area for 10 minutes.
Inert Absorption:
Do not use paper towels (flammability risk).
Cover spill with Vermiculite , Dry Sand , or a commercial Aldehyde Neutralizer (often containing glycine or bisulfite).
Collection:
Scoop absorbed material into a wide-mouth jar.
Label as "Hazardous Waste: Debris contaminated with Aldehydes."
Part 3: Operational Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance and safety.
Caption: Operational decision tree for the safe assessment, treatment, and disposal of isoxazole aldehyde waste.
Part 4: Regulatory & Technical Data
Waste Classification Codes (RCRA - USA)
While this specific compound is not explicitly "P" or "U" listed, it defaults to characteristic hazardous waste.
Characteristic
Code
Justification
Ignitability
D001
Flash point likely <60°C (for liquid) or combustible solid.[4]
Reactivity
D003
(Potential) Only if peroxides are detected.
Toxicity
N/A
Not TCLP listed, but treat as toxic due to GHS H335/H319.
Incompatibility Matrix
Strong Oxidizers (Nitric Acid, Peroxides): Risk of violent oxidation of the aldehyde to carboxylic acid.
Strong Bases (NaOH > 1M): Risk of rapid polymerization or ring cleavage of the isoxazole.
Amines: Exothermic Schiff base formation.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[9][10]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[11]
American Chemical Society. (2015). Identifying and Handling Peroxide-Forming Chemicals. Chemical Safety Pamphlet.